REACTION_CXSMILES
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[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH:7]([C:10]1[N:11]=C(C(O)=O)[S:13][CH:14]=1)([CH3:9])[CH3:8]>C1(C)C=CC=CC=1>[CH:7]([C:10]1[N:11]=[C:1]([C:2]([Cl:4])=[O:3])[S:13][CH:14]=1)([CH3:9])[CH3:8]
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Name
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|
Quantity
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5.71 g
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Type
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reactant
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Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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3.85 g
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Type
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reactant
|
Smiles
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C(C)(C)C=1N=C(SC1)C(=O)O
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was continued at ambient temperature until the bubbling
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Type
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TEMPERATURE
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Details
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The reaction mixture was then heated
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Type
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TEMPERATURE
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Details
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under reflux for a further 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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LCMS analysis of an aliquot quenched with methanol revealed full conversion of the acid to the acid chloride
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Type
|
WAIT
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Details
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The reaction mixture was left
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Type
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CUSTOM
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Details
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the solvent removed under vacuum
|
Type
|
CUSTOM
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Details
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The crude material was used directly in the next step without further purification
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)C=1N=C(SC1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |